2-Methylidene-4-(4-methylphenyl)-4-oxobutanoic acid
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Overview
Description
2-Methylidene-4-(4-methylphenyl)-4-oxobutanoic acid is an organic compound with a unique structure that features a methylene group adjacent to a ketone and a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylidene-4-(4-methylphenyl)-4-oxobutanoic acid typically involves the condensation of 4-methylbenzaldehyde with ethyl acetoacetate, followed by a decarboxylation step. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium tert-butoxide. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-Methylidene-4-(4-methylphenyl)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The methylene group can be oxidized to form a carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 2-carboxy-4-(4-methylphenyl)-4-oxobutanoic acid.
Reduction: Formation of 2-methylidene-4-(4-methylphenyl)-4-hydroxybutanoic acid.
Substitution: Formation of various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
2-Methylidene-4-(4-methylphenyl)-4-oxobutanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-Methylidene-4-(4-methylphenyl)-4-oxobutanoic acid involves its interaction with various molecular targets. The methylene group can participate in Michael addition reactions, while the ketone group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Methylidene-4-phenyl-4-oxobutanoic acid
- 2-Methylidene-4-(4-chlorophenyl)-4-oxobutanoic acid
- 2-Methylidene-4-(4-methoxyphenyl)-4-oxobutanoic acid
Uniqueness
2-Methylidene-4-(4-methylphenyl)-4-oxobutanoic acid is unique due to the presence of the 4-methylphenyl group, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its stability and modify its biological activity compared to similar compounds.
Properties
Molecular Formula |
C12H12O3 |
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Molecular Weight |
204.22 g/mol |
IUPAC Name |
2-methylidene-4-(4-methylphenyl)-4-oxobutanoic acid |
InChI |
InChI=1S/C12H12O3/c1-8-3-5-10(6-4-8)11(13)7-9(2)12(14)15/h3-6H,2,7H2,1H3,(H,14,15) |
InChI Key |
SWFCMNDUPOTXGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC(=C)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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